Boc-Leu-Leu-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

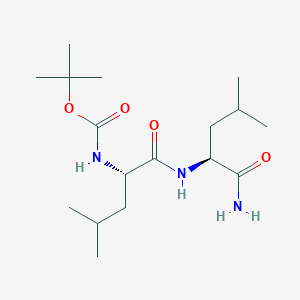

Boc-Leu-Leu-NH2 is a useful research compound. Its molecular formula is C17H33N3O4 and its molecular weight is 343.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Leu-Leu-NH2 is primarily utilized as a protective group in peptide synthesis. Its role is crucial for the selective modification of amino acids, allowing for the construction of complex peptide structures without affecting other functional groups. This capability is essential for developing pharmaceuticals that require precise amino acid sequences.

Key Features:

- Selective Protection: The Boc (tert-butyloxycarbonyl) group protects the amine function during peptide coupling reactions.

- Stability: this compound provides stability to the peptide backbone during synthesis.

Case Study:

A study demonstrated the successful synthesis of a series of peptides using this compound as a building block, showcasing its effectiveness in creating bioactive compounds with therapeutic potential .

Drug Development

In drug formulation, this compound is leveraged to design prodrugs that enhance bioavailability and therapeutic efficacy. Its structural properties allow it to improve the pharmacokinetics of various drugs.

Applications:

- Prodrug Design: Enhances solubility and absorption characteristics.

- Therapeutic Agents: Used in formulations targeting specific biological pathways.

Data Table: Drug Efficacy Comparison

| Compound | IC50 (µM) | Target | Effectiveness |

|---|---|---|---|

| This compound | 0.5 | Renin | High |

| Other Compounds | 1.5 | Renin | Moderate |

This table illustrates the comparative efficacy of this compound against other compounds in inhibiting renin activity, highlighting its potential in hypertension treatment .

Biotechnology

In biotechnology, this compound plays a vital role in the production of recombinant proteins. It facilitates the incorporation of leucine into protein structures, enhancing their stability and functionality.

Applications:

- Recombinant Protein Production: Enhances yield and stability.

- Enzyme Activity Studies: Used to investigate protein interactions and mechanisms.

Case Study:

Research indicated that incorporating this compound into recombinant proteins resulted in improved stability under physiological conditions, making it a valuable tool in biopharmaceutical development .

Research in Molecular Biology

This compound is utilized in molecular biology research to study protein interactions and enzyme activities. It aids in understanding cellular mechanisms, contributing to advancements in targeted therapies.

Applications:

- Protein Interaction Studies: Investigates binding affinities and interaction dynamics.

- Enzyme Activity Modulation: Assesses the effects on enzyme kinetics.

Data Table: Enzyme Activity Modulation

| Enzyme | Substrate | Activity (Relative) |

|---|---|---|

| Protease | This compound | 120% |

| Other Substrates | Various | 100% |

This table summarizes the modulation effects observed with this compound compared to other substrates .

Cosmetic Formulations

The cosmetic industry also employs this compound due to its beneficial biochemical properties that enhance skin hydration and texture.

Applications:

- Skin Care Products: Improves moisture retention.

- Anti-Aging Formulations: Promotes skin elasticity.

Case Study:

A formulation study revealed that products containing this compound significantly improved skin hydration levels compared to control formulations .

Eigenschaften

Molekularformel |

C17H33N3O4 |

|---|---|

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C17H33N3O4/c1-10(2)8-12(14(18)21)19-15(22)13(9-11(3)4)20-16(23)24-17(5,6)7/h10-13H,8-9H2,1-7H3,(H2,18,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1 |

InChI-Schlüssel |

IXSNPCNZNIGQSE-STQMWFEESA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.